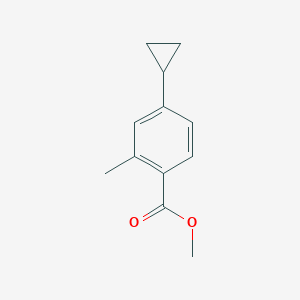

Methyl 4-cyclopropyl-2-methylbenzoate

Cat. No. B6323895

Key on ui cas rn:

909698-09-5

M. Wt: 190.24 g/mol

InChI Key: ULOSWMDGEIECAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08299077B2

Procedure details

Cyclopropylboronic acid (25.08 g, 292 mmol), anhydrous tribasic potassium phosphate (178.12 g, 839 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (6.925 g, 14.5 mmol), methyl 4-bromo-2-methylbenzoate (55.93 g, 244 mmol), and 600 mL of toluene were charged into a 1000 mL round bottom flask fitted with a stir bar, septum, and nitrogen inlet. Stirred the mixture rapidly and added 65 mL of water. Sparged the mixture with nitrogen for 30 min. Added tris(dibenzylideneacetone)dipalladium(0) (3.321 g, 3.63 mmol). The reaction mixture was sparged with nitrogen for 15 min. Sealed the flask with a cap and stirred at 90° overnight. Added 150 mL water and allowed to cool to room temperature. Filtered the two phase system through diatomaceous earth to remove the solids and washed the filter cake with EtOAc. Separated the filtrate phases and washed the organic phase with 2×200 mL 5% NaHCO3, 2×200 mL 10% Na2S2O3, and 200 mL brine. Dried the solution over MgSO4 and concentrated in vacuo. Vacuum distilled the residual liquid. Collected the fraction distilling at 108-111°/3 ton to obtain methyl 4-cyclopropyl-2-methylbenzoate as a clear colorless liquid (32.30 g, 170 mmol). 1H NMR (300 MHz, chloroform-d) ppm 0.71-0.80 (m, 2 H) 0.98-1.07 (m, 2 H) 1.83-1.95 (m, 1 H) 2.58 (s, 3 H) 3.87 (s, 3 H) 6.87-6.96 (m, 2 H) 7.83 (d, J=7.91 Hz, 1 H).

Name

potassium phosphate

Quantity

178.12 g

Type

reactant

Reaction Step One

Quantity

6.925 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1(B(O)O)[CH2:3][CH2:2]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:18]([CH3:26])[CH:17]=1.C1(C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.O>[CH:1]1([C:16]2[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:18]([CH3:26])[CH:17]=2)[CH2:3][CH2:2]1 |f:1.2.3.4,7.8.9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25.08 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC1)B(O)O

|

|

Name

|

potassium phosphate

|

|

Quantity

|

178.12 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

55.93 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C(=O)OC)C=C1)C

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

6.925 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

3.321 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Three

|

Name

|

|

|

Quantity

|

65 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirred the mixture rapidly

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Sparged the mixture with nitrogen for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was sparged with nitrogen for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Sealed the flask with

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a cap

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 90° overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added 150 mL water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtered the two phase system through diatomaceous earth

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solids

|

WASH

|

Type

|

WASH

|

|

Details

|

washed the filter cake with EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separated the filtrate phases

|

WASH

|

Type

|

WASH

|

|

Details

|

washed the organic phase with 2×200 mL 5% NaHCO3, 2×200 mL 10% Na2S2O3, and 200 mL brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dried the solution over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Vacuum distilled the residual liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Collected the fraction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling at 108-111°/3 ton

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)C1=CC(=C(C(=O)OC)C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 170 mmol | |

| AMOUNT: MASS | 32.3 g | |

| YIELD: CALCULATEDPERCENTYIELD | 69.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |